2-(4-Methyl-3-pyridyl)imidazole-5-carbaldehyde
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Overview
Description
2-(4-Methyl-3-pyridyl)imidazole-5-carbaldehyde is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions This compound features a pyridyl group at the 4-position of the imidazole ring and a carbaldehyde group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methyl-3-pyridyl)imidazole-5-carbaldehyde typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and an aldehyde, such as formaldehyde.
Introduction of the Pyridyl Group: The pyridyl group can be introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the imidazole precursor.
Introduction of the Carbaldehyde Group: The carbaldehyde group can be introduced through an oxidation reaction, where the corresponding alcohol or aldehyde precursor is oxidized using reagents like chromium trioxide or Dess-Martin periodinane.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Methyl-3-pyridyl)imidazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form carboxylic acids.
Reduction: The imidazole ring can be reduced to form imidazolines.
Substitution: The pyridyl group can undergo electrophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, Dess-Martin periodinane, or other oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups, often in the presence of a catalyst.
Major Products Formed:
Oxidation: 2-(4-Methyl-3-pyridyl)imidazole-5-carboxylic acid.
Reduction: 2-(4-Methyl-3-pyridyl)imidazoline.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research has investigated its use as a precursor for drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(4-Methyl-3-pyridyl)imidazole-5-carbaldehyde exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with bacterial cell walls or enzymes, disrupting their function. In anticancer applications, it may target specific molecular pathways involved in cell proliferation and apoptosis.
Molecular Targets and Pathways:
Antimicrobial Activity: Interaction with bacterial cell wall synthesis enzymes.
Anticancer Activity: Inhibition of cell cycle progression and induction of apoptosis.
Comparison with Similar Compounds
2-(3-pyridyl)imidazole-5-carbaldehyde
2-(4-methylimidazol-3-yl)pyridine
2-(4-methyl-3-pyridyl)thiazole
Properties
Molecular Formula |
C10H9N3O |
---|---|
Molecular Weight |
187.20 g/mol |
IUPAC Name |
2-(4-methylpyridin-3-yl)-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C10H9N3O/c1-7-2-3-11-5-9(7)10-12-4-8(6-14)13-10/h2-6H,1H3,(H,12,13) |
InChI Key |
QWCUBFJWKTVPNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)C2=NC=C(N2)C=O |
Origin of Product |
United States |
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